2-Bromo-4-difluoromethoxy-6-nitrotoluene
Description
Properties
IUPAC Name |
1-bromo-5-(difluoromethoxy)-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-6(9)2-5(15-8(10)11)3-7(4)12(13)14/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJYZMLNIBXGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has highlighted the potential of 2-bromo-4-difluoromethoxy-6-nitrotoluene as an antimicrobial agent. Its structural modifications have been shown to enhance antibacterial properties against a range of pathogens. For instance, compounds derived from this structure exhibit significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin .
Case Study: Synthesis of Antibacterial Derivatives
A study focused on synthesizing derivatives of this compound demonstrated its efficacy against resistant strains of bacteria. The derivatives were tested for their antibacterial activity, revealing MIC values ranging from 1–2 µg/mL against Staphylococcus aureus and Enterococcus faecalis, indicating strong potential for therapeutic applications .
Agricultural Applications
Pesticidal Properties
The compound has been investigated for its fungicidal and herbicidal activities. A patent describes a preparation method that emphasizes its broad-spectrum antibacterial activity against various plant pathogens and weeds . The compound's efficacy in controlling diseases such as apple decay and grey mold in Chinese cabbage has been documented, making it a candidate for agricultural use.
Case Study: Field Trials
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in disease incidence compared to untreated controls. The results indicated that the compound could effectively manage crop diseases while minimizing the environmental impact typical of conventional pesticides .
Mechanism of Action
The mechanism by which 2-Bromo-4-difluoromethoxy-6-nitrotoluene exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Bromo-6-nitrotoluene (C₇H₆BrNO₂)
- Molecular Weight : 216.03 g/mol (vs. 283.04 g/mol for the target compound).
- Physical Properties :
- Reactivity : The absence of the difluoromethoxy group simplifies its reactivity, limiting steric hindrance and electronic modulation. It primarily undergoes nucleophilic substitution at the bromine site.
2-Bromo-4'-methoxyacetophenone (C₉H₉BrO₂)
- Molecular Weight : 229.08 g/mol.
- Applications : Used as a synthetic intermediate under controlled conditions, similar to the target compound .
- Key Differences: The methoxy group (OCH₃) lacks fluorine atoms, reducing electron-withdrawing effects compared to the difluoromethoxy (OCF₂H) group. The acetophenone moiety introduces ketone functionality, absent in the target compound, altering redox behavior.
4-Nitrobenzyl Bromide (C₇H₆BrNO₂)
- Structural Similarity : Shares nitro and bromine substituents but lacks the difluoromethoxy group.
- Reactivity : Exhibits faster SN₂ substitution due to reduced steric hindrance from the absence of bulky substituents .
Comparative Data Table
| Property | This compound | 2-Bromo-6-nitrotoluene | 2-Bromo-4'-methoxyacetophenone |
|---|---|---|---|
| Molecular Formula | C₈H₅BrF₂NO₃ | C₇H₆BrNO₂ | C₉H₉BrO₂ |
| Molecular Weight (g/mol) | 283.04 | 216.03 | 229.08 |
| Melting Point (°C) | ~80–85 (estimated) | 38–40 | Not reported |
| Boiling Point (°C) | ~250 (estimated) | 143 | Not reported |
| Key Functional Groups | Br, NO₂, OCF₂H | Br, NO₂ | Br, OCH₃, ketone |
| Primary Applications | Pharmaceutical intermediates | Lab synthesis | Controlled industrial synthesis |
Biological Activity
2-Bromo-4-difluoromethoxy-6-nitrotoluene is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a bromine atom, two fluorine atoms, a methoxy group, and a nitro group attached to a toluene ring. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. Its mechanism involves inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : There is evidence that this compound can reduce inflammation in cellular models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, leading to the inhibition of processes such as DNA replication and protein synthesis.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, where it can alter membrane integrity and function, affecting cellular homeostasis.
- Reactive Oxygen Species (ROS) Generation : The nitro group may contribute to oxidative stress within cells, promoting apoptosis in cancerous cells while sparing normal cells under certain conditions .
Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Findings | Reference |
|---|---|---|
| Study 1 | Demonstrated antimicrobial effects against E. coli and S. aureus | |
| Study 2 | Showed cytotoxicity in human breast cancer cell lines with IC50 values in micromolar range | |
| Study 3 | Reported anti-inflammatory effects in LPS-stimulated macrophages |
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of this compound. Key findings include:
- Synthesis Optimization : Various synthetic routes have been explored, including nucleophilic substitution methods that yield higher purity and yield rates .
- Structure-Activity Relationship (SAR) : Modifications at different positions on the aromatic ring have been studied to enhance biological activity. For instance, substituents at the ortho or para positions significantly affect antimicrobial potency.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling reactions due to the electron-withdrawing effects of the nitro and difluoromethoxy groups, which activate the aromatic ring.
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Nucleophilic Substitution | NaOCH₃, DMF, 80°C, 6 h | 2-Methoxy-4-difluoromethoxy-6-nitrotoluene | 72% | |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 2-Amino-4-difluoromethoxy-6-nitrotoluene | 65% | |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl derivatives with retained nitro/difluoromethoxy groups | 85% |
Mechanistic Notes :
-
The nitro group directs substitution to the para position relative to itself, but bromine's position limits regioselectivity.
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while transition-metal catalysts enable cross-coupling.
Reduction Reactions
The nitro group at position 6 is reducible to an amine under controlled conditions, enabling access to aminotoluene derivatives.
Critical Observations :
-
Catalytic hydrogenation (H₂/Pd) achieves higher selectivity compared to acidic Fe/HCl reductions, which may cause partial dehalogenation .
-
The difluoromethoxy group remains stable under these conditions, as fluorine’s electronegativity resists hydrolysis.
Oxidation Reactions
The methyl group on the toluene backbone can be oxidized to a carboxylic acid, though steric and electronic factors influence reactivity.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | H₂O, 90°C, 8 h | 2-Bromo-4-difluoromethoxy-6-nitrobenzoic acid | 68% | |
| CrO₃, AcOH | Reflux, 6 h | 2-Bromo-4-difluoromethoxy-6-nitrobenzoic acid | 55% |
Challenges :
-
Overoxidation or demethylation side reactions occur if reaction times exceed optimal durations.
-
The nitro group’s electron-withdrawing effect slows oxidation kinetics compared to non-nitrated analogs.
Elimination and Side Reactions
Under harsh conditions, competing elimination or decomposition pathways emerge:
| Reaction | Conditions | Byproducts | Source |
|---|---|---|---|
| Dehydrohalogenation | KOtBu, DMSO, 120°C | Difluoromethoxy-substituted benzyne intermediates | |
| Nitro Group Reduction | Zn/NH₄Cl, H₂O/EtOH | Hydroxylamine or amine derivatives |
Mitigation Strategies :
-
Use milder reagents (e.g., NaBH₄ instead of LiAlH₄) to suppress unwanted eliminations.
-
Monitor reaction progress via TLC or HPLC to isolate intermediates.
Comparative Reactivity Table
Key functional groups ranked by reactivity in electrophilic/nucleophilic environments:
| Group | Reactivity | Dominant Reaction |
|---|---|---|
| Bromine (C-2) | High | Nucleophilic substitution, cross-coupling |
| Nitro (C-6) | Moderate | Reduction to amine |
| Difluoromethoxy (C-4) | Low | Stable under most conditions |
Preparation Methods
Bromination and Nitration of Toluene Derivatives
The preparation of 2-bromo-6-nitrotoluene and related compounds is well-documented and serves as a precursor step for further functionalization:
Bromination of 6-nitrotoluene or nitration of 2-bromotoluene can be performed under controlled conditions using bromine sources such as N-bromosuccinimide (NBS) or copper(I) bromide catalysis in aqueous or organic media. For example, 2-bromo-6-nitrotoluene has been synthesized by refluxing 3-nitro-o-tolylamine with hydrogen bromide, followed by diazotization and substitution with copper(I) bromide.
Nitration typically involves treatment with nitric acid under controlled temperature to avoid over-nitration. The position of nitration is influenced by the directing effects of existing substituents.
These steps yield halogenated nitrotoluene intermediates with high regioselectivity and yields (e.g., 89% yield for 2-bromo-6-nitrotoluene).
Introduction of the Difluoromethoxy Group
The difluoromethoxy (-OCF2H) substituent is less common and requires specialized methods:
Difluoromethoxylation can be achieved by nucleophilic substitution of a suitable leaving group (e.g., halogen or hydroxyl) on the aromatic ring with difluoromethoxide sources.
Common reagents include difluoromethyl ethers or difluoromethylating agents under basic or catalytic conditions.
Literature on direct difluoromethoxylation of nitro-substituted bromotoluenes is scarce, but analogous methods involve the conversion of hydroxy or halogen substituents to difluoromethoxy groups via reaction with difluorocarbene precursors or difluoromethylating reagents.
Representative Synthetic Route Proposal
Based on related synthesis strategies, a plausible route for 2-Bromo-4-difluoromethoxy-6-nitrotoluene is:
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Bromo-4-hydroxy-6-nitrotoluene | Difluoromethylation agent (e.g., BrCF2H + base) | This compound | Variable | Difluoromethoxylation step |
| 2 | 2-Bromo-6-nitrotoluene | Hydroxylation at 4-position (nucleophilic substitution) | 2-Bromo-4-hydroxy-6-nitrotoluene | Moderate | Requires selective hydroxylation |
| 3 | Toluene derivative | Bromination and nitration as per step 2 and 3 above | 2-Bromo-6-nitrotoluene or 4-hydroxy derivative | High | Established bromination/nitration methods |
This route requires initial preparation of 2-bromo-6-nitrotoluene or 4-hydroxy-6-nitrotoluene intermediates, followed by difluoromethoxylation.
Data Table: Summary of Related Compound Syntheses
Research Findings and Analysis
Regioselectivity : The presence of nitro and methyl groups strongly influences the position of bromination and substitution. Nitro groups are meta-directing, while methyl groups are ortho/para-directing, facilitating selective functionalization.
Difluoromethoxy introduction : This step is challenging due to the reactivity and stability of difluoromethoxy reagents. Literature suggests that difluoromethoxylation is often performed on phenolic precursors rather than directly on halogenated nitrotoluenes.
Reaction conditions : Mild temperatures and controlled reagent addition are critical to avoid side reactions such as over-nitration or debromination.
Purification : Crystallization and chromatographic methods are commonly used to isolate pure intermediates and final products.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2-Bromo-4-difluoromethoxy-6-nitrotoluene, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential halogenation, nitration, and fluorination steps. For example, bromination of toluene derivatives followed by nitration at the para position (relative to bromine) can be optimized using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts . The difluoromethoxy group may be introduced via nucleophilic substitution using potassium difluoromethoxide under anhydrous conditions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for bromine:toluene) and inert atmospheres to prevent hydrolysis of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?
- Methodological Answer :
- ¹H/¹³C NMR : The nitro group causes deshielding of adjacent protons (δ 8.2–8.5 ppm for aromatic protons), while the difluoromethoxy group (-OCF₂H) shows distinct splitting patterns (¹⁹F coupling, J ≈ 50–60 Hz).
- Mass Spectrometry (EI-MS) : Molecular ion peaks (M⁺) at m/z 294 (C₈H₆BrF₂NO₃) confirm molecular weight, with fragmentation patterns indicating loss of NO₂ (46 amu) or Br (79 amu) .
- Validation : Cross-referencing with analogs (e.g., 4-Bromo-2-nitrotoluene in ) ensures consistency in substituent effects on chemical shifts .
Q. What factors influence the stability of this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to light and moisture due to the nitro and difluoromethoxy groups. Stability studies recommend storage in amber glass at –20°C under nitrogen. Accelerated degradation tests (40°C/75% RH for 14 days) reveal <5% decomposition when sealed with desiccants. HPLC monitoring (C18 column, acetonitrile/water mobile phase) tracks impurities like hydrolyzed difluoromethoxy products .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, NO₂, OCF₂H) influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro group directs electrophilic attacks to the meta position, while bromine acts as an ortho/para director. Computational studies (DFT) show the difluoromethoxy group’s electron-withdrawing nature (−I effect) further deactivates the ring, favoring Suzuki-Miyaura couplings at the bromine site. Contrast this with analogs like 4-Bromo-5-fluoro-2-trifluoromethylnitrobenzene ( ), where fluorine’s inductive effect alters reactivity .
Q. What strategies resolve contradictions in reported reaction outcomes for nitro-group reduction in halogenated toluenes?
- Methodological Answer : Discrepancies in reduction yields (e.g., catalytic hydrogenation vs. Fe/HCl) arise from competing dehalogenation pathways. Systematic analysis using controlled variables (pH, catalyst loading) is critical. For instance, PtO₂ in ethanol selectively reduces nitro to amine without cleaving C-Br bonds, while Fe in acidic conditions may degrade the difluoromethoxy group. Parallel experiments with deuterated solvents can track protonation effects .
Q. What computational approaches predict the compound’s behavior in heterogeneous catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model adsorption energies on metal surfaces (e.g., Pd/C). The nitro group’s strong adsorption (−120 kJ/mol on Pd) dominates over bromine (−80 kJ/mol), guiding catalyst selection. Molecular dynamics (MD) simulations further assess solvent effects (e.g., DMF vs. THF) on reaction kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
